molecular formula C14H17NO5 B7579713 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid

2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid

Cat. No. B7579713
M. Wt: 279.29 g/mol
InChI Key: BSIKECZCJJJTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid, also known as HMA, is a synthetic compound that has been widely used in scientific research. It is a derivative of 2-arylpropionic acids, which are nonsteroidal anti-inflammatory drugs (NSAIDs) commonly used for the treatment of pain and inflammation. HMA has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid is not fully understood, but it is thought to involve inhibition of cyclooxygenase (COX) enzymes and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX enzymes are involved in the production of prostaglandins, which play a role in inflammation and pain. PPARγ is a nuclear receptor that regulates gene expression and has been implicated in a variety of biological processes, including glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been found to have a range of biochemical and physiological effects, including:
1. Anti-inflammatory: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of immune cells into inflamed tissues.
2. Antiplatelet: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been found to inhibit platelet aggregation, which may be beneficial in the prevention of thrombosis and cardiovascular diseases.
3. Antioxidant: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has several advantages as a research tool, including its synthetic accessibility, low toxicity, and well-characterized pharmacological properties. However, there are also some limitations to its use, including its relatively low potency and selectivity for COX-2 over COX-1, as well as its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid, including:
1. Development of more potent and selective analogs: Further optimization of the chemical structure of 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid may lead to the development of more potent and selective analogs with improved pharmacological properties.
2. Investigation of novel targets: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to have effects on a variety of biological targets, and further investigation may reveal new therapeutic applications.
3. Combination therapy: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid may be used in combination with other drugs or therapies to enhance its therapeutic effects or reduce its side effects.
In conclusion, 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid is a synthetic compound that has been widely used in scientific research due to its range of biochemical and physiological effects. Its mechanism of action involves inhibition of COX enzymes and activation of PPARγ, and it has been found to have potential applications in cancer research, neuroprotection, and cardiovascular research. While there are some limitations to its use, further research on 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid may lead to the development of new therapeutic agents and novel applications.

Synthesis Methods

The synthesis of 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid involves the reaction of 2-(4-morpholin-4-ylphenyl)acetic acid with 2-bromo-4-methylbenzoic acid in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through nucleophilic substitution of the bromine atom by the morpholine nitrogen, followed by decarboxylation and cyclization to form the morpholinone ring.

Scientific Research Applications

2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been used in a variety of scientific research applications, including:
1. Cancer research: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been proposed as a potential anticancer agent due to its ability to induce apoptosis and inhibit angiogenesis.
2. Neuroprotection: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been found to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular research: 2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to have anti-inflammatory and antiplatelet effects, which may be beneficial in the prevention and treatment of cardiovascular diseases.

properties

IUPAC Name

2-[4-(2-hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-9-2-3-11(12(16)6-9)14(19)15-4-5-20-10(8-15)7-13(17)18/h2-3,6,10,16H,4-5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIKECZCJJJTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCOC(C2)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-2-yl]acetic acid

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